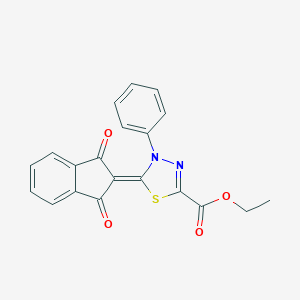![molecular formula C29H21N3O2S3 B283142 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex organic compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it is believed to interact with specific biological targets, such as enzymes and receptors, to produce its effects. Its unique structure allows it to interact with these targets in a specific and selective manner, making it a promising candidate for drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one have been studied in various in vitro and in vivo models. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments include its unique structure, which allows for specific and selective interactions with biological targets. However, its complex structure also makes it difficult to synthesize and study, which can be a limitation in lab experiments.
Orientations Futures
There are several future directions for the study of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is its potential use in drug development, particularly for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its potential applications in OLEDs and as a catalyst in chemical reactions also warrant further investigation.
In conclusion, the complex structure of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one makes it a promising candidate for various scientific research applications. Its potential as a drug candidate, as well as its potential use in OLEDs and as a catalyst in chemical reactions, warrant further investigation. However, its complex structure can also be a limitation in lab experiments, and more efficient synthesis methods are needed.
Méthodes De Synthèse
The synthesis of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex process that involves several steps. The most commonly used method involves the reaction of 4-methylbenzaldehyde, thiophene-2-carboxylic acid, and 2-aminothiophenol in the presence of a catalyst such as triethylamine. The resulting product is then treated with benzaldehyde and ammonium acetate to obtain the final compound.
Applications De Recherche Scientifique
The complex structure of 7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one makes it a promising candidate for various scientific research applications. One of the primary areas of interest is its potential as a drug candidate due to its ability to interact with specific biological targets. Additionally, it has been studied for its potential use in organic light-emitting diodes (OLEDs) and as a catalyst in chemical reactions.
Propriétés
Formule moléculaire |
C29H21N3O2S3 |
|---|---|
Poids moléculaire |
539.7 g/mol |
Nom IUPAC |
(7Z)-7-benzylidene-4-(4-methylphenyl)-9-phenyl-2-(thiophene-2-carbonyl)-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C29H21N3O2S3/c1-20-14-16-23(17-15-20)32-29(37-27(30-32)26(33)24-13-8-18-35-24)31(22-11-6-3-7-12-22)28(34)25(36-29)19-21-9-4-2-5-10-21/h2-19H,1H3/b25-19- |
Clé InChI |
YBSWAENOZHCFSA-PLRJNAJWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CS6 |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CS6 |
SMILES canonique |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283061.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![1,9-Diphenyl-3-(2-phenylvinyl)-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283077.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![N-{5-[(6,7-dimethoxy-3,4-dihydro-1-isoquinolinyl)methylene]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B283081.png)
![2-(4-Chlorophenyl)-8,9-dimethoxy-3-(thien-2-ylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B283082.png)